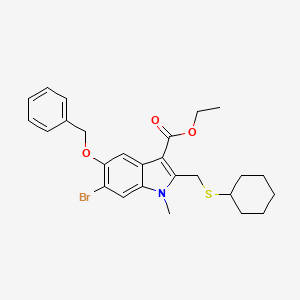
ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
Descripción general
Descripción
The compound is likely an ester derivative of indole, which is a heterocyclic compound. The presence of the ester group (-COO-) and the benzyloxy group (-OCH2C6H5) could give this compound unique properties compared to other indole derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The various substituents (benzyloxy, bromo, cyclohexylthio, methyl) would be attached at the specified positions on the indole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction . The ester group could undergo hydrolysis, transesterification, or other reactions common to esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could increase its solubility in polar solvents, while the large number of nonpolar carbon and hydrogen atoms could make it soluble in nonpolar solvents .Aplicaciones Científicas De Investigación
Antifungal Drug Development
This compound has shown potential as a precursor in the synthesis of antifungal agents. The related Mannich bases derived from similar benzyloxy-substituted phenyl compounds have exhibited promising antifungal activity against various human pathogenic fungal strains . This suggests that ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate could be a valuable scaffold for developing new antifungal medications.
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict the interaction with biological targets. For instance, derivatives of related compounds have shown good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase , which is a key enzyme in fungal sterol biosynthesis. This indicates its potential application in designing inhibitors that can disrupt fungal growth.
Green Chemistry Synthesis
The synthesis of related compounds using molecular sieves and sonication represents an application of green chemistry principles . Ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate could be synthesized using similar environmentally friendly methods, reducing the use of hazardous solvents and energy consumption.
Material Science Applications
While not directly related to the compound , borinic acid derivatives, which share some structural similarities, have been used in material science applications . This suggests that ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate could potentially be modified for use in polymer or optoelectronics materials.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 6-bromo-2-(cyclohexylsulfanylmethyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30BrNO3S/c1-3-30-26(29)25-20-14-24(31-16-18-10-6-4-7-11-18)21(27)15-22(20)28(2)23(25)17-32-19-12-8-5-9-13-19/h4,6-7,10-11,14-15,19H,3,5,8-9,12-13,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPFRCDDSMCPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CSC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B1408153.png)
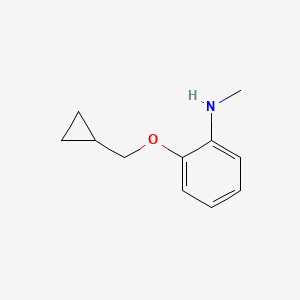
![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)
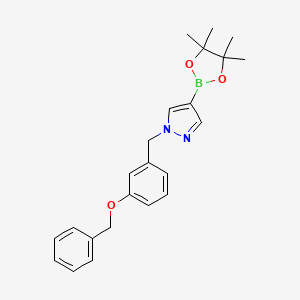
![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)
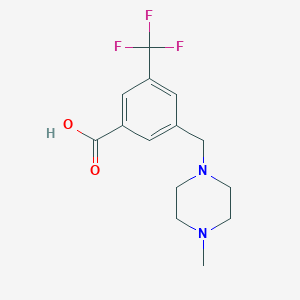


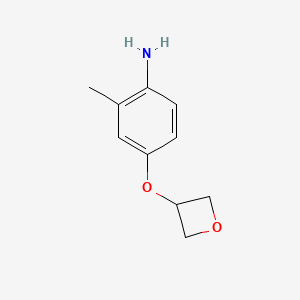

![1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408169.png)
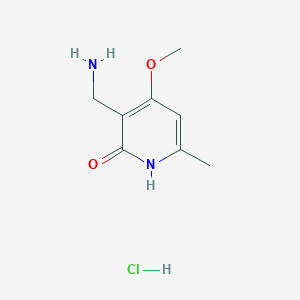
![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)